Z-alpha,beta-Dinitrostilbene
Overview
Description
Z-alpha,beta-Dinitrostilbene is a chemical compound with the molecular formula C14H10N2O4. It belongs to the stilbene family, which is characterized by the presence of a 1,2-diphenylethylene structure. Stilbenes are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-alpha,beta-Dinitrostilbene can be synthesized through several methods, including the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Perkin aldol condensation. These methods involve the formation of the carbon-carbon double bond in the stilbene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Transition metal-catalyzed coupling reactions, such as the Mizoroki-Heck and Suzuki reactions, are also employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Z-alpha,beta-Dinitrostilbene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitro groups and the conjugated double bond system .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield amino derivatives, while oxidation can produce nitro-substituted stilbenes .
Scientific Research Applications
Z-alpha,beta-Dinitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it valuable in biological research.
Medicine: Research into its potential therapeutic applications includes studies on its anticancer and anti-inflammatory effects.
Industry: this compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Z-alpha,beta-Dinitrostilbene involves its interaction with molecular targets and pathways. The compound’s nitro groups and conjugated double bond system play a crucial role in its biological activities. For example, its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with potent antioxidant and anticancer properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative with strong anticancer activity, particularly as a vascular disrupting agent.
Uniqueness: Z-alpha,beta-Dinitrostilbene is unique due to its specific nitro-substituted structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[(Z)-1,2-dinitro-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQCAROZAAHGL-YPKPFQOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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